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Scientific Rationale for Targeting PI3Ky

The phosphoinositide 3-kinase-gamma (PI3Ky) isoform is a critical molecular switch that controls immune
suppression within the tumor microenvironment [1]. Its expression is predominantly restricted to cells of the
myeloid lineage, such as monocytes, neutrophils, macrophages, dendritic cells, and myeloid-derived

suppressor cells (MDSCs) [1] [2].

¢ Role in Immune Suppression: In tumors, PI3Ky activation promotes the recruitment of immune-
suppressive myeloid cells and drives their polarization towards a pro-tumor, wound-healing
phenotype [1]. This leads to suppressed antitumor T-cell responses, enhanced angiogenesis, and
metastasis [1] [2].

e Mechanism of Action: PI3Ky is activated by G protein-coupled receptors (GPCRs) and, in some
contexts, by Receptor Tyrosine Kinases (RTKs) in a Ras-dependent manner [1]. Upon activation, it
phosphorylates its lipid substrate to generate PIP3, which activates downstream signaling hubs like
AKT and BTK. This pathway is pivotal for myeloid cell chemotaxis, adhesion, and inflammatory gene
expression [1].

¢ Preclinical Validation: Genetic deletion or pharmacological inhibition of PI3Ky in syngeneic mouse
models reprograms macrophages to an immune-stimulatory state, reduces myeloid cell infiltration into
tumors, and enhances CD8+ T-cell activity, thereby overcoming resistance to immune checkpoint
inhibitors [1] [2].

The diagram below illustrates how PI3KYy inhibition reprograms the tumor microenvironment.
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Clinical Trial Designh & Safety Profile

The MARIO-1 (NCT02637531) trial was a first-in-human, Phase 1/1b, open-label study designed to
evaluate the safety, tolerability, and preliminary efficacy of eganmelisib as both monotherapy and in

combination with nivolumab in patients with advanced solid tumors [2] [3].

Study Design and Dosing

The study employed a multi-part design to determine the optimal dosing for eganelisib [2]:

e Part A (Monotherapy Dose Escalation): Patients received eganelisib once daily (QD) at doses of
10, 20, 30, 40, or 60 mg in a standard 3+3 design to identify the maximum tolerated dose (MTD) [2].

e Part C (Combination Dose Escalation): Patients received eganelisib (20, 30, or 40 mg QD) in
combination with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks) using a 6+6 design to
determine the recommended Phase 2 dose [2].

e Dose Expansion (Parts D-H): Subsequent cohorts further evaluated the safety and activity of the
selected doses in specific tumor types, including non-small cell lung cancer (NSCLC), melanoma,
head and neck squamous cell carcinoma (SCCHN), and triple-negative breast cancer (TNBC) [2].

Safety and Tolerability Data

The most common treatment-related adverse events (AEs) were hepatic enzyme elevations, which were

generally manageable and reversible [2] [3]. The tables below summarize key safety findings.

Table 1: Most Common Treatment-Related Grade >3 Adverse Events in MARIO-1 [2] [3]

Adverse Event Monotherapy (n=39) Combination with Nivolumab (n=180)
Increased AST 18% 13%

Increased ALT 18% 10%

Rash Not a prominent event 10%

Increased Alkaline Phosphatase 5% Data not specified
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Table 2: Key Safety Metrics from the MARIO-1 Trial [2] [3]

Combination with

Metric Monothera

BY Nivolumab
Dose-Limiting None in first 28 days at 60 mg; later cycles Informed RP2D selection
Toxicities (DLTS) saw Grade 3 hepatic elevations
Treatment-Related 5% (e.g., Grade 4 bilirubin/enzyme 13% (e.g., pyrexia, rash,
Serious AEs increases) cytokine release)

Recommended Phase Not pursued as monotherapy
2 Dose

Based on the aggregate safety, pharmacokinetic, and pharmacodynamic data, eganelisib doses of 30 mg and

30 mg and 40 mg once
daily

40 mg once daily in combination with nivolumab were selected for Phase 2 development [2] [3].

A separate Phase 1b study (NCT02637531) is evaluating eganelisib as monotherapy and in combination
with cytarabine in patients with relapsed/refractory Acute Myeloid Leukemia (AML) or high-risk
Myelodysplastic Syndrome (HR-MDS) [4]. The primary goal is to determine the best dose, with eganelisib

administered orally and cytarabine intravenously [4].

Experimental Protocol Outline

For researchers aiming to investigate PI3Ky inhibition in preclinical models, the following protocol provides

a foundational workflow based on the mechanistic understanding of eganelisib.
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a. Select Cell Models
(Myeloid lines, PBMCs)

:

b. Treat with Eganelisib
(Dose range: 1nM-1uM)

:

¢. Pharmacodynamic Readout
(PAKT suppression via Western Blot)

a. Establish Syngeneic Models
(e.g., CT26, MC38)

:

b. Randomize & Dose
(Eganelisib 10-40 mg/kg PO QD
+ anti-PD-1)

:

¢. Tumor Volume Monitoring
(2-3 times weekly)

a. Harvest Tumors
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| (Atexperimental endpoint) |

'

b. Tumor Immune Profiling
(Flow cytometry for CD45+/CD11b+/Ly6C+/Ly6G+,
CD8+/CD4+ T cells)

'

c. Cytokine/Chemokine Measurement
(IFN-y, IL-12, IL-10 via ELISA)

Click to download full resolution via product page

Key Methodological Details

¢ In Vitro PI3Ky Inhibition Assay: Confirmation of target engagement is measured by the reduction of
phosphorylated AKT (pAKT) in myeloid-derived cell lines stimulated with a chemokine like CXCL12. A
half-maximal inhibitory concentration (IC50) near 1.2 nM is expected for eganelisib, with high
selectivity over other PI3K isoforms [2].

¢ In Vivo Dosing Rationale: The selected murine doses (10-40 mg/kg PO QD) are translatable to
human exposures achieved with the 30-40 mg clinical dose, supporting the model's predictive value
for efficacy [2].

¢ Endpoint Analysis: Flow cytometry panels should be designed to comprehensively enumerate both
myeloid (MDSCs, TAMs) and lymphoid (T cells) populations. A successful PI3Ky inhibition is indicated
by a decrease in immune-suppressive myeloid cells and a concomitant increase in cytotoxic
CD8+ T cells within the tumor [1] [2].

Future Directions and Conclusions

Eganelisib represents a promising, novel immuno-oncology agent with a validated mechanism and an

acceptable safety profile that supports combination therapy.

e Ongoing Clinical Development: Phase 2 studies are exploring eganelisib in multiple solid tumors,
including TNBC, SCCHN, and renal cell carcinoma, often in combination with PD-1/PD-L1 inhibitors
[5]. The ongoing Phase 1b study in AML/HR-MDS will provide critical data on its potential in
hematological malignancies [4].

e Biomarker Exploration: Identifying predictive biomarkers, such as high levels of circulating MDSCs
or tumor PI3Ky expression, could help select patient populations most likely to benefit from therapy
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[2].
e Therapeutic Potential: By targeting myeloid-mediated immune suppression, eganelisib offers a
non-redundant approach to current immunotherapies and a viable strategy to overcome resistance to

checkpoint blockade [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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